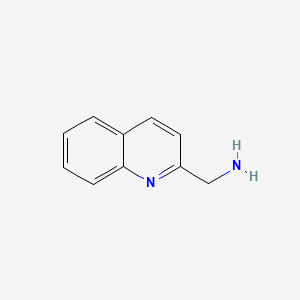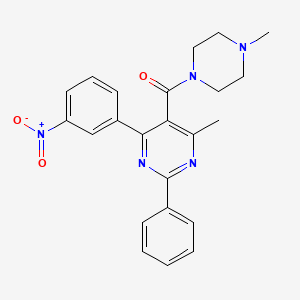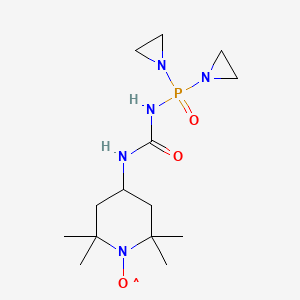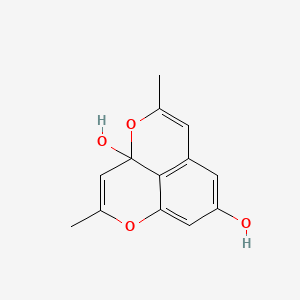![molecular formula C26H33N3O4 B1226685 7,7-dimethyl-1-(4-methylphenyl)-N-[3-(4-morpholinyl)propyl]-2,5-dioxo-6,8-dihydroquinoline-3-carboxamide](/img/structure/B1226685.png)
7,7-dimethyl-1-(4-methylphenyl)-N-[3-(4-morpholinyl)propyl]-2,5-dioxo-6,8-dihydroquinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,7-dimethyl-1-(4-methylphenyl)-N-[3-(4-morpholinyl)propyl]-2,5-dioxo-6,8-dihydroquinoline-3-carboxamide is a member of quinolines.
Applications De Recherche Scientifique
Photoelectric Conversion in Solar Cells
One application of related compounds is in improving photoelectric conversion efficiency in dye-sensitized solar cells. Carboxylated cyanine dyes, which share structural similarities with the queried compound, have been found effective in co-sensitization processes, enhancing the photoelectrical properties of these solar cells (Wu et al., 2009).
Synthesis of New Chemical Structures
Research has focused on synthesizing new chemical structures using derivatives of the compound. For instance, studies on the synthesis of new 3-oxo(thioxo)-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid derivatives demonstrate the compound's versatility in forming new chemical entities (Dyachenko & Vovk, 2012).
X-Ray Structural Analysis
The compound and its derivatives have been subject to X-ray structural analysis to determine their molecular structures. This is crucial in understanding their potential applications in various fields, such as materials science or drug design (Rudenko et al., 2013).
Radioligand Development for PET Imaging
Derivatives of this compound have been explored as potential radioligands for positron emission tomography (PET) imaging. Such research is critical in medical diagnostics, particularly for imaging specific receptors in the body (Matarrese et al., 2001).
Antihypoxic Activity
Studies have also been conducted to explore the antihypoxic effects of certain derivatives, showing potential in medical applications such as treatment of oxygen-deprivation conditions (Ukrainets, Mospanova & Davidenko, 2014).
Propriétés
Nom du produit |
7,7-dimethyl-1-(4-methylphenyl)-N-[3-(4-morpholinyl)propyl]-2,5-dioxo-6,8-dihydroquinoline-3-carboxamide |
|---|---|
Formule moléculaire |
C26H33N3O4 |
Poids moléculaire |
451.6 g/mol |
Nom IUPAC |
7,7-dimethyl-1-(4-methylphenyl)-N-(3-morpholin-4-ylpropyl)-2,5-dioxo-6,8-dihydroquinoline-3-carboxamide |
InChI |
InChI=1S/C26H33N3O4/c1-18-5-7-19(8-6-18)29-22-16-26(2,3)17-23(30)20(22)15-21(25(29)32)24(31)27-9-4-10-28-11-13-33-14-12-28/h5-8,15H,4,9-14,16-17H2,1-3H3,(H,27,31) |
Clé InChI |
BIHFUOLREKBUEB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C3=C(C=C(C2=O)C(=O)NCCCN4CCOCC4)C(=O)CC(C3)(C)C |
SMILES canonique |
CC1=CC=C(C=C1)N2C3=C(C=C(C2=O)C(=O)NCCCN4CCOCC4)C(=O)CC(C3)(C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-chlorophenyl)-5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-3-methyl-2-benzofurancarboxamide](/img/structure/B1226603.png)
![3,7-Dimethyl-2-(methylthio)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B1226604.png)
![N-(5-methyl-1H-pyrazol-3-yl)-2-[[3-oxo-2-(phenylmethyl)-2H-imidazo[1,2-c]quinazolin-5-yl]thio]acetamide](/img/structure/B1226606.png)
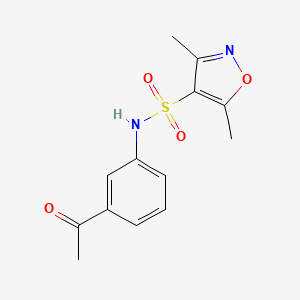
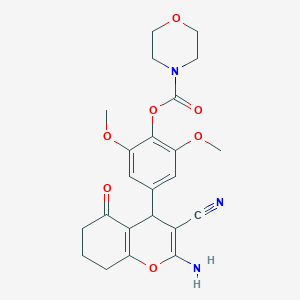
![2-[[(2,5-dichloro-3-thiophenyl)-oxomethyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1226612.png)
![(+-)-5-[3-(tert-butylammonio)-2-hydroxypropoxy]-3,4-dihydronaphthalen-1(2H)-one(1+)](/img/structure/B1226615.png)

